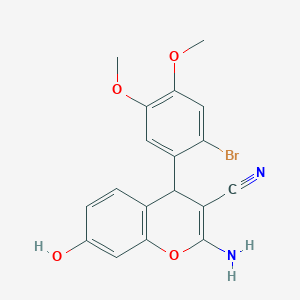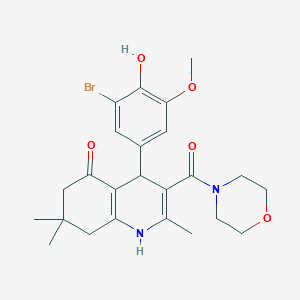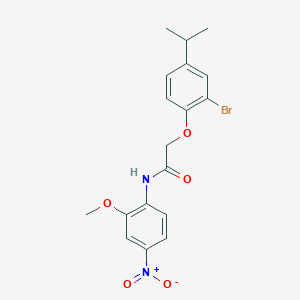
2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
説明
2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as BDMC, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. BDMC belongs to the class of chromene derivatives, which are known for their diverse pharmacological properties.
作用機序
The anti-cancer activity of 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is attributed to its ability to modulate various signaling pathways involved in cancer cell proliferation and survival. 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase B (Akt), which are critical for cancer cell survival. Additionally, 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-angiogenic activities. 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. Additionally, 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile in lab experiments is its high potency and selectivity against cancer cells. 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to exhibit low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile in lab experiments is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several areas of future research that can be explored to further understand the potential therapeutic applications of 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile. One area of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile. Additionally, further studies are needed to investigate the mechanism of action of 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile and its potential interactions with other signaling pathways involved in cancer cell proliferation and survival. Furthermore, the preclinical and clinical evaluation of 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile in animal models and human subjects is needed to determine its safety and efficacy for cancer therapy.
科学的研究の応用
2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Several studies have reported that 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth and metastasis.
特性
IUPAC Name |
2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c1-23-15-6-11(13(19)7-16(15)24-2)17-10-4-3-9(22)5-14(10)25-18(21)12(17)8-20/h3-7,17,22H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQLXWJWJFPPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine](/img/structure/B4071110.png)

![4-(benzyloxy)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4071125.png)
![6-amino-4-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4071132.png)
![2-{[3-(2-methoxyphenoxy)propyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4071139.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4071143.png)


![1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetone](/img/structure/B4071158.png)
![ethyl 5-cyano-6-({[1-hydroxy-2-(methylthio)cyclohexyl]methyl}thio)-2-methyl-4-phenylnicotinate](/img/structure/B4071163.png)
![N,N-dimethyl-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)sulfamide](/img/structure/B4071173.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B4071178.png)
![3-[(2-hydroxyethyl)thio]-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4071193.png)
![2-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-isobutylbenzamide](/img/structure/B4071199.png)